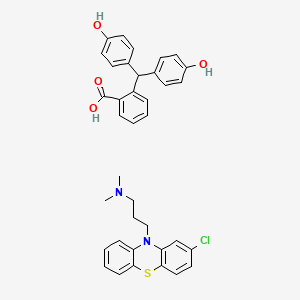
Chlorpromazine phenolphthalinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorpromazine phenolphthalinate is a useful research compound. Its molecular formula is C37H35ClN2O4S and its molecular weight is 639.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
The pharmacological actions of chlorpromazine phenolphthalinate are attributed to its ability to block various neurotransmitter receptors:
- Dopamine Receptors : Primarily D2, which mitigates psychotic symptoms.
- Adrenergic Receptors : Alpha-2 antagonism contributes to mood stabilization.
- Histamine Receptors : H1 antagonism provides sedative effects.
Treatment of Dystonia
Recent studies have highlighted the effectiveness of this compound in treating dystonic conditions such as blepharospasm. A notable case study involved dual dopaminergic modulation using L-DOPA and this compound, where patients showed significant improvement in symptoms:
- Case Study : A patient with Meige syndrome underwent treatment with L-DOPA (150 mg/day) and this compound (15 mg/day). After 8 weeks, there was a marked reduction in dystonia scores from 20 to 1 on the Burke-Fahn-Marsden Dystonia Movement Scale, indicating almost complete resolution of symptoms .
| Treatment Regimen | Initial Score | Final Score | Duration |
|---|---|---|---|
| L-DOPA + CPZ | 20 | 1 | 8 weeks |
Management of Psychotic Disorders
This compound remains a staple in managing schizophrenia and bipolar disorder. Its antipsychotic properties help alleviate both positive and negative symptoms associated with these conditions.
Anti-emetic Use
The compound is also effective as an antiemetic, particularly in preoperative settings, where it can help control nausea and vomiting.
Research Findings
A comprehensive review of clinical trials and case studies indicates that this compound is beneficial not only for psychiatric conditions but also for neurological disorders characterized by motor dysfunctions.
Efficacy in Clinical Trials
In a trial focusing on blepharospasm treatment, patients receiving this compound alongside L-DOPA exhibited significant improvements compared to those receiving either medication alone. The results were statistically significant across various assessment scales:
| Assessment Tool | L-DOPA Alone | CPZ Alone | L-DOPA + CPZ |
|---|---|---|---|
| Visual Analog Scale | No Change | No Change | Significant Improvement |
| Blepharospasm Disability Index | No Change | No Change | Significant Improvement |
| Jankovic Rating Scale | No Change | No Change | Significant Improvement |
Propiedades
Número CAS |
102974-44-7 |
|---|---|
Fórmula molecular |
C37H35ClN2O4S |
Peso molecular |
639.2 g/mol |
Nombre IUPAC |
2-[bis(4-hydroxyphenyl)methyl]benzoic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H16O4.C17H19ClN2S/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-12,19,21-22H,(H,23,24);3-4,6-9,12H,5,10-11H2,1-2H3 |
Clave InChI |
ZRZQLIGMSARLBW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O |
Key on ui other cas no. |
102974-44-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















